(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone
Description
Properties
IUPAC Name |
(3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c16-15-8-11-5-12(9-15)7-14(6-11,10-15)13(18)17-3-1-2-4-17/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNCIHUTOLLQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329483 | |
| Record name | (3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317375-20-5 | |
| Record name | (3-chloro-1-adamantyl)-pyrrolidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone typically involves the functionalization of adamantane derivatives. One common method is the chlorination of adamantane to introduce a chlorine atom at the 3-position. This is followed by the reaction with pyrrolidine and methanone to form the final compound. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by subsequent reactions with pyrrolidine under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The adamantane core can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted adamantane derivatives, while oxidation and reduction can lead to the formation of oxides or reduced forms of the compound.
Scientific Research Applications
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antiviral agent due to the stability and rigidity of the adamantane core.
Medicine: Explored for its potential use in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of high-performance materials and polymers due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The adamantane core provides a rigid and stable scaffold that can interact with various biological molecules. The chlorine atom and pyrrolidin-1-ylmethanone moiety can form specific interactions with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The compound’s unique profile can be contextualized against structurally related adamantane and pyrrolidinone derivatives (Table 1).
Table 1: Structural and Physicochemical Comparisons
Adamantane Derivatives
- 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one (): The sulfinyl group increases polarity, improving aqueous solubility compared to the chloro-adamantyl analog. This modification is critical for oral bioavailability in CNS-targeted drugs.
- ((3r,5r,7r)-Adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone (): The thioether linkage enhances metabolic stability, making it suitable for prolonged therapeutic action.
Non-Adamantane Analogs
- 1-(3-Chloro-4-methylbenzoyl)pyrrolidine (): The planar benzoyl group reduces steric hindrance, favoring interactions with flat binding pockets (e.g., kinase inhibitors). However, it lacks the adamantane’s rigidity, which may limit target selectivity.
Biological Activity
(3-Chloro-1-adamantyl)-pyrrolidin-1-ylmethanone is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an adamantane moiety and a pyrrolidine ring. The presence of the chloro group at the third position of the adamantane structure enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. Research indicates that it may act as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cell proliferation and survival.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the specific strain and concentration used.
- Anticancer Potential : In vitro studies have shown that this compound may induce apoptosis in cancer cells by activating caspase pathways. This suggests potential use in cancer therapy, although further research is needed to elucidate its efficacy and safety in vivo.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against E. coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a new antimicrobial agent .
- Cancer Cell Line Study : Research conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including activated caspase-3 and -9 . This supports its role as a potential anticancer therapeutic.
- Kinase Inhibition : A recent investigation into the compound's mechanism revealed that it inhibits specific kinases involved in cellular signaling pathways, which may contribute to both its antimicrobial and anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
